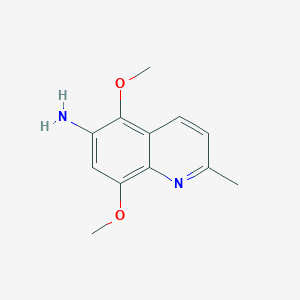![molecular formula C14H8FNO B11883596 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 851340-77-7](/img/structure/B11883596.png)
3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a formyl group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boron reagent to couple an aryl halide with an aryl boronic acid or ester .
Industrial Production Methods:
In an industrial setting, the production of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 3-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile
Reduction: 3-Fluoro-4’-hydroxymethyl-[1,1’-biphenyl]-4-carbonitrile
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound can be used as a probe to study the interactions of fluoro-substituted biphenyls with biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets .
Medicine:
In medicinal chemistry, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations allows for the design and synthesis of novel drug candidates with improved pharmacological properties .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl and carbonitrile groups can participate in various chemical reactions that modulate the activity of these targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
Comparison:
Compared to these similar compounds, 3-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4-position of the biphenyl structure. This functional group imparts distinct chemical reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
851340-77-7 |
|---|---|
Formule moléculaire |
C14H8FNO |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-fluoro-4-(4-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)8-16)11-3-1-10(9-17)2-4-11/h1-7,9H |
Clé InChI |
BVLBIGPSWJOGCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11883582.png)

![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)
![3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11883610.png)
![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)

